2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide
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Overview
Description
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzamide core substituted with a cyclohexylmethyl carbamoyl group and a methoxyphenyl group, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Cyclohexylmethyl Carbamoyl Group: The cyclohexylmethyl carbamoyl group can be introduced by reacting cyclohexylmethylamine with a suitable carbamoyl chloride.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the benzamide derivative with a thiol compound under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-hydroxyphenyl)benzamide
- **2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-chlorophenyl)benzamide
Uniqueness
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and effects.
Properties
IUPAC Name |
2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-28-19-13-11-18(12-14-19)25-23(27)20-9-5-6-10-21(20)29-16-22(26)24-15-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSSTMJQJCIMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCC(=O)NCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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